(2,5-dioxoimidazolidin-4-yl)urea;(2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid
Description
The compound (2,5-dioxoimidazolidin-4-yl)urea;(2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid is a complex chemical entity It is a combination of two distinct chemical structures: (2,5-dioxoimidazolidin-4-yl)urea and (2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid
Properties
CAS No. |
29659-38-9 |
|---|---|
Molecular Formula |
C10H16N4O10 |
Molecular Weight |
352.26 |
IUPAC Name |
1-(2,5-dioxoimidazolidin-4-yl)urea (2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylate |
InChI |
1S/C6H10O7.C4H6N4O3/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;5-3(10)6-1-2(9)8-4(11)7-1/h1-4,6-9,12H,(H,10,11);1H,(H3,5,6,10)(H2,7,8,9,11)/t1-,2+,3+,4-,6-;/m0./s1 |
InChI Key |
DCFWIZFONLVPKL-JPOZLJPYSA-N |
SMILES |
N1C(=O)NC(C1=O)NC(=O)N.[C@H]1([C@@H]([C@H]([C@H]([C@H](O1)C(=O)O)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Allantoin polygalacturonic acid |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2,5-dioxoimidazolidin-4-yl)urea typically involves the reaction of urea with glyoxal under controlled conditions. The reaction is carried out in an aqueous medium at a specific pH to ensure the formation of the desired product. On the other hand, (2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid is commonly derived from natural sources such as pectin or synthesized through the oxidation of D-galacturonic acid. Industrial production methods for these compounds involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2,5-dioxoimidazolidin-4-yl)urea: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazolidine-2,4,5-trione derivatives.
Reduction: Reduction reactions can convert it into imidazolidine-2,4-dione derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2,5-dioxoimidazolidin-4-yl)urea;(2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (2,5-dioxoimidazolidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation, which can lead to various biological effects.
Comparison with Similar Compounds
(2,5-dioxoimidazolidin-4-yl)urea: can be compared with other similar compounds, such as:
Imidazolidine-2,4,5-trione: Similar in structure but lacks the urea moiety.
Imidazolidine-2,4-dione: A reduced form of the compound with different chemical properties.
D-galacturonic acid: The precursor for the synthesis of (2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid.
The uniqueness of (2,5-dioxoimidazolidin-4-yl)urea lies in its combined structure, which imparts distinct chemical and biological properties compared to its individual components and similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
